N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C28H28N4O4S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N4O4S/c1-31(16-19-6-3-2-4-7-19)13-5-12-29-26(33)21-10-8-20(9-11-21)17-32-27(34)22-14-24-25(36-18-35-24)15-23(22)30-28(32)37/h2-4,6-11,14-15H,5,12-13,16-18H2,1H3,(H,29,33)(H,30,37) |
InChI Key |
LKPQQFJXFRDOQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzyl(methyl)amino group, followed by the formation of the dioxoloquinazolinyl moiety, and finally, the coupling of these intermediates with a benzamide derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H
Biological Activity
N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research, including mechanisms of action, interactions with biological systems, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H25N3O2S
- Molecular Weight : 419.5 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a benzamide backbone with a unique quinazoline derivative that may contribute to its biological properties. The presence of multiple functional groups such as amines and dioxoles suggests potential interactions with various biological targets.
This compound may exert its effects through several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and downstream signaling cascades.
- Antioxidant Activity : The presence of sulfur in the structure suggests potential antioxidant properties that could protect cells from oxidative stress.
Biological Targets
Research indicates that this compound may target:
- Kinases : Involved in cell signaling pathways.
- Cytokine Receptors : Modulating inflammatory responses.
- DNA/RNA Interactions : Potentially affecting gene expression through binding to nucleic acids.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The findings suggested that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives were tested against a range of bacterial strains. Results indicated that compounds with structural similarities demonstrated effective inhibition of bacterial growth, suggesting potential therapeutic applications in infectious diseases .
Study 3: Neuroprotective Effects
Research highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results pointed towards a reduction in oxidative stress markers and inflammation in neuronal cells treated with these compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog with Chlorophenylpiperazine Substitution
Compound : N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS: 896705-12-7)
- Key Differences: Substituent: Replaces the benzyl(methyl)amino group with a 3-chlorophenylpiperazine side chain. Molecular Weight: 592.1 g/mol (vs. 516.62 g/mol for the main compound). Potential Activity: The piperazine group may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine) due to its prevalence in CNS-targeting drugs .
- Similarities: Retains the [1,3]dioxoloquinazolinone core and sulfanylidene group, suggesting shared enzymatic targets such as kinases or oxidoreductases.
Triazoloquinazoline Derivatives
Compound : N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine (11b)
- Key Differences: Core Structure: Triazolo[1,5-a]quinazolin instead of dioxoloquinazolinone. Functional Groups: Methylsulfanyl (SCH₃) and hydrazine moieties (vs. sulfanylidene and benzamide). Molecular Weight: 348 g/mol (vs. 516.62 g/mol), indicating higher lipophilicity .
- Implications : The triazoloquinazoline scaffold is associated with antimicrobial and antitumor activities, suggesting the main compound may share similar targets but with distinct pharmacokinetics due to size and substituent differences.
Triazole-Thioether Derivatives
Compound: N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride
- Key Differences: Core: Tricyclic system with dioxa-thia-azatricyclo substituents. Salt Form: Hydrochloride salt (vs.
- Similarities: The dimethylaminopropyl side chain and sulfur-containing groups parallel the main compound’s benzyl(methyl)amino and sulfanylidene functionalities, hinting at shared mechanisms like redox modulation or metal chelation.
Beta-Lactone and Lankacidin Analogs
share antitumor activity. The main compound’s sulfanylidene group may mimic disulfide bonds in lankacidin, though genomic data suggest only 13% BGC similarity, implying structural novelty .
Research Implications
- Synthetic Challenges : The sulfanylidene group may complicate stability under physiological conditions, necessitating formulation studies .
- Biological Hypotheses : Given the prevalence of quinazoline derivatives in kinase inhibition, this compound warrants testing against EGFR or VEGFR targets, leveraging similarity-based virtual screening methods (e.g., Morgan fingerprints, Tanimoto coefficients) .
Q & A
Q. Optimization Strategies :
- Use a full factorial design to test variables (solvent polarity, temperature, catalyst loading) for yield improvement .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic: Which analytical techniques confirm structural integrity post-synthesis?
Key techniques include:
Advanced: How can computational methods predict reactivity of functional groups?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (sulfanylidene) and electrophilic (quinazoline carbonyl) sites .
- Molecular Dynamics (MD) : Simulate solvent effects on thione tautomerization (e.g., sulfanylidene ↔ thiol) .
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Advanced: How to resolve contradictions in reported biological activities?
Reproduce Assays : Standardize conditions (e.g., cell lines, incubation time) to eliminate variability .
Orthogonal Validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .
Purity Verification : Re-test batches with ≥95% purity (via HPLC) to exclude impurity-driven artifacts .
Advanced: Methodologies for investigating kinase inhibition potential?
In Vitro Kinase Assays :
- Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive assays (IC₅₀ determination) .
- Include staurosporine as a positive control .
Binding Kinetics : Perform surface plasmon resonance (SPR) to measure association/dissociation rates .
Mutagenesis Studies : Identify critical binding residues by mutating kinase active sites .
Advanced: How to optimize stability and solubility for pharmacological assays?
- Solubility Enhancement :
- Stability Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
